molecular formula C10H9BrF2O2 B14046910 Ethyl 4-bromo-2,5-difluorophenylacetic acid

Ethyl 4-bromo-2,5-difluorophenylacetic acid

Cat. No.: B14046910
M. Wt: 279.08 g/mol
InChI Key: ZFGDMOJVKBGADL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of ethyl 4-bromo-2,5-difluorophenylacetic acid typically involves a series of chemical reactions, including fluorination and esterification of the benzene ring . The industrial production methods may vary, but they generally follow similar synthetic routes. The preparation process involves:

Chemical Reactions Analysis

Ethyl 4-bromo-2,5-difluorophenylacetic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium iodide can yield ethyl 4-iodo-2,5-difluorophenylacetic acid .

Scientific Research Applications

Ethyl 4-bromo-2,5-difluorophenylacetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-2,5-difluorophenylacetic acid involves its interaction with specific molecular targets and pathways. The compound can modulate biological processes by binding to enzymes or receptors, thereby influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 4-bromo-2,5-difluorophenylacetic acid can be compared with similar compounds such as:

    4-Bromo-2,5-difluorobenzoic acid: This compound shares a similar structure but lacks the ethyl ester group.

    2,4-Difluorophenylacetic acid: This compound has a similar acetic acid structure but with different fluorine substitution patterns.

The uniqueness of this compound lies in its specific substitution pattern and ester group, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C10H9BrF2O2

Molecular Weight

279.08 g/mol

IUPAC Name

2-(4-bromo-2,5-difluorophenyl)butanoic acid

InChI

InChI=1S/C10H9BrF2O2/c1-2-5(10(14)15)6-3-9(13)7(11)4-8(6)12/h3-5H,2H2,1H3,(H,14,15)

InChI Key

ZFGDMOJVKBGADL-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=C(C=C1F)Br)F)C(=O)O

Origin of Product

United States

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